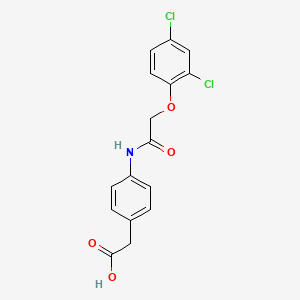

2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid

Overview

Description

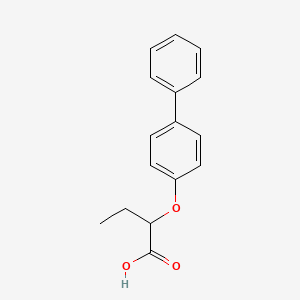

“2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid” is a solid compound with a molecular weight of 354.19 . It has a specific IUPAC name of (4- { [ (2,4-dichlorophenoxy)acetyl]amino}phenyl)acetic acid .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Molecular Structure Analysis

The Inchi Code of the compound is 1S/C16H13Cl2NO4/c17-11-3-6-14 (13 (18)8-11)23-9-15 (20)19-12-4-1-10 (2-5-12)7-16 (21)22/h1-6,8H,7,9H2, (H,19,20) (H,21,22) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Scientific Research Applications

Analysis of Global Trends in 2,4-D Research

The toxicology and mutagenicity research on 2,4-dichlorophenoxyacetic acid (2,4-D) has seen rapid advancements. A scientometric review highlighted the significant contributions from the USA, Canada, and China, focusing on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones. The review suggests future research on 2,4-D toxicology should delve into molecular biology, gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Impact on Wheat and Agricultural Environments

2,4-D has been extensively used in agriculture to increase crop productivity. However, its harmful effects, particularly on wheat, a major staple food, have been documented. Research suggests that environmental changes from human activities affect plant growth conditions, with plants having limited mechanisms to avoid herbicide exposure. This indicates the necessity for further studies on herbicide effects on plant systems to improve plant protection (Kumar & Singh, 2010).

Sorption and Environmental Fate

A comprehensive review of 2,4-D and other phenoxy herbicides' sorption to soil, organic matter, and minerals was conducted. The data suggest that sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides content. This review underlines the relevance of soil organic matter and iron oxides as crucial sorbents for phenoxy herbicides, with implications for their environmental fate and behavior (Werner, Garratt, & Pigott, 2012).

Environmental and Human Health Risks

The widespread application of 2,4-D in aquatic and conventional farming systems has raised concerns about its toxic effects on non-target organisms and potential human health risks. The review emphasizes the importance of mitigating strategies to prevent 2,4-D from entering the environment and highlights the need for further research on its environmental and health impacts, especially considering the introduction of 2,4-D resistant crops (Islam et al., 2017).

Microbial Biodegradation and Environmental Remediation

2,4-D, a primary herbicide in agricultural environments, poses environmental damage due to its indiscriminate use. A review focusing on the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), highlighted the advantages of microbial remediation processes. These processes are essential for preventing environmental pollution and protecting public health (Magnoli et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid is plant cells . It acts as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the growth and behavior of plants, influencing cell division, elongation, and differentiation .

Mode of Action

This compound operates by mimicking the action of natural auxins . It induces uncontrolled growth in susceptible plants, leading to their eventual death . The compound is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound affects the auxin signaling pathway, a fundamental component of plant growth and development . By mimicking natural auxins, it disrupts normal plant growth patterns, leading to uncontrolled cell division and growth . This can trigger the embryogenic pathway of somatic cells in both dicots and monocots .

Pharmacokinetics

It is known that the compound is absorbed through the leaves of plants and transported to their growth points .

Result of Action

The result of the compound’s action is uncontrolled growth in susceptible plants, leading to their eventual death . This makes it effective as a herbicide, particularly for broadleaf weeds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it can be easily applied through irrigation systems and may be affected by rainfall and soil moisture levels.

Safety and Hazards

properties

IUPAC Name |

2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-3-6-14(13(18)8-11)23-9-15(20)19-12-4-1-10(2-5-12)7-16(21)22/h1-6,8H,7,9H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJOXMSYQWMNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)

![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)